VP7 (31-40) peptide

Description

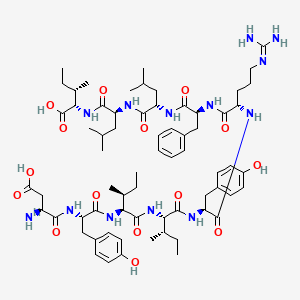

Structure

2D Structure

Properties

Molecular Formula |

C67H101N13O15 |

|---|---|

Molecular Weight |

1328.6 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C67H101N13O15/c1-11-38(8)54(79-65(93)55(39(9)12-2)78-63(91)52(34-43-23-27-45(82)28-24-43)73-57(85)46(68)35-53(83)84)64(92)77-51(33-42-21-25-44(81)26-22-42)60(88)72-47(20-17-29-71-67(69)70)58(86)76-50(32-41-18-15-14-16-19-41)61(89)74-48(30-36(4)5)59(87)75-49(31-37(6)7)62(90)80-56(66(94)95)40(10)13-3/h14-16,18-19,21-28,36-40,46-52,54-56,81-82H,11-13,17,20,29-35,68H2,1-10H3,(H,72,88)(H,73,85)(H,74,89)(H,75,87)(H,76,86)(H,77,92)(H,78,91)(H,79,93)(H,80,90)(H,83,84)(H,94,95)(H4,69,70,71)/t38-,39-,40-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 |

InChI Key |

XNVYBAHBZWHTTJ-YOVNVZJKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the VP7 (31-40) Peptide in Eliciting Rotavirus-Specific Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotavirus remains a significant cause of severe gastroenteritis in young children worldwide. The outer capsid protein, VP7, is a major immunogenic target, eliciting both humoral and cellular immune responses. This technical guide focuses on the function of a specific decapeptide from VP7, spanning amino acids 31-40, in the context of rotavirus immunity. This peptide has been identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope, playing a crucial role in the clearance of rotavirus-infected cells. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for assessing its immunogenicity, and a visual representation of the key signaling pathways involved in the T-cell response to this peptide. This information is intended to aid researchers and drug development professionals in the design of novel vaccine strategies and immunotherapeutics against rotavirus.

Introduction

The rotavirus virion is a non-enveloped, triple-layered particle. The outermost layer is composed of two structural proteins: VP4, the spike protein, and VP7, the glycoprotein that is the major component of the outer shell. Both VP4 and VP7 are the primary targets for neutralizing antibodies and are critical for viral entry into host cells. Beyond its role in humoral immunity, VP7 is also a key target for the cellular immune response, which is essential for clearing established infections.

Cytotoxic T lymphocytes (CTLs) are critical for recognizing and eliminating virus-infected cells. These T cells recognize viral peptides presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. The VP7 protein of rotavirus contains several T-cell epitopes, with the peptide spanning amino acids 31-40 (VP7 31-40) being a well-characterized and immunodominant CTL epitope in certain mouse models.[1][2] Understanding the precise function and immunogenic properties of this peptide is paramount for the development of next-generation subunit vaccines that can induce robust and long-lasting T-cell immunity against rotavirus.

Quantitative Data on the Immunogenicity of VP7 (31-40) Peptide

The immunogenicity of the this compound has been primarily characterized through the measurement of T-cell responses, particularly the activation of CD8+ T cells. While specific data on antibody titers directly elicited by this short peptide are scarce, as it primarily functions as a T-cell epitope, its ability to stimulate CTLs has been documented.

| Parameter | Experimental Model | Measurement | Result | Reference |

| CD8+ T-cell Response | C57BL/6 mice infected with murine rotavirus (EC strain) | Intracellular IFN-γ staining of splenocytes restimulated with VP7 peptides | A clear CD8+ T-cell response was detected against a pool of VP7 peptides. Fine mapping identified the 10-mer VP7(31-40) as inducing a clear IFN-γ response. The related 10-mer VP7(33-42) elicited the highest response in its group. | [2] |

| CTL Epitope Recognition | C57BL/6 (H-2b) mice primed with bovine RF strain of rotavirus | ⁵¹Cr release assay with target cells sensitized with synthetic peptides | The this compound was able to sensitize target cells for lysis by rotavirus-specific CTLs at a concentration below 5 x 10⁻⁷ M. | [3] |

| Immunodominance | C57BL/6 (H-2b) mice | Unlabeled target inhibition assay | The this compound was shown to be immunodominant by its capacity to inhibit the bulk CTL response against cells infected with a recombinant vaccinia virus expressing the full VP7 protein. | [3] |

Experimental Protocols

Chromium-51 (⁵¹Cr) Release Assay for CTL Activity

This assay is a classic and reliable method for quantifying the cytotoxic activity of CTLs.

Objective: To measure the ability of VP7 (31-40) specific CTLs to lyse target cells presenting this peptide.

Materials:

-

Effector cells: Splenocytes from rotavirus-infected or peptide-immunized mice.

-

Target cells: A suitable cell line (e.g., MC57 or P815) compatible with the MHC haplotype of the effector cells.

-

VP7 (31-40) synthetic peptide.

-

Sodium chromate (Na₂⁵¹CrO₄).

-

Fetal Bovine Serum (FBS).

-

RPMI 1640 medium.

-

96-well V-bottom plates.

-

Gamma counter.

-

Triton X-100 or other suitable detergent for maximum lysis control.

Procedure:

-

Target Cell Labeling:

-

Harvest and wash target cells.

-

Resuspend 1 x 10⁶ target cells in 50 µL of FBS.

-

Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 60-90 minutes at 37°C, with occasional mixing.

-

Wash the labeled target cells three times with RPMI 1640 medium to remove excess ⁵¹Cr.

-

Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.

-

-

Peptide Pulsing of Target Cells:

-

Incubate the ⁵¹Cr-labeled target cells with the this compound at a concentration of 1-10 µg/mL for 1 hour at 37°C.

-

Wash the cells to remove unbound peptide.

-

-

CTL Assay Setup:

-

Plate the peptide-pulsed target cells at 1 x 10⁴ cells/well in a 96-well V-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Controls:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).

-

-

Centrifuge the plate at low speed to pellet the cells and initiate contact.

-

Incubate for 4-6 hours at 37°C in a CO₂ incubator.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect an aliquot of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

-

Interferon-gamma (IFN-γ) ELISpot Assay

This assay quantifies the number of individual cells secreting a specific cytokine, in this case, IFN-γ, in response to an antigen.

Objective: To determine the frequency of VP7 (31-40) specific, IFN-γ-secreting T cells.

Materials:

-

PVDF-membrane 96-well ELISpot plates.

-

Anti-IFN-γ capture antibody.

-

Biotinylated anti-IFN-γ detection antibody.

-

Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

Effector cells (splenocytes or Peripheral Blood Mononuclear Cells - PBMCs).

-

VP7 (31-40) synthetic peptide.

-

Antigen-presenting cells (APCs) if using purified T cells.

-

Complete cell culture medium.

-

Mitogen (e.g., Phytohemagglutinin - PHA) as a positive control.

Procedure:

-

Plate Coating:

-

Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with a blocking solution (e.g., sterile PBS with 1% BSA) for 2 hours at room temperature.

-

-

Cell Plating and Stimulation:

-

Wash the plate to remove the blocking solution.

-

Add effector cells to the wells at a predetermined density (e.g., 2 x 10⁵ cells/well).

-

Add the this compound to the experimental wells at an optimal concentration (typically 1-10 µg/mL).

-

Controls:

-

Negative control: Cells with medium only.

-

Positive control: Cells with a mitogen (e.g., PHA).

-

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Detection of Secreted IFN-γ:

-

Wash the plate to remove cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution. Incubate until distinct spots emerge.

-

Stop the reaction by washing with distilled water.

-

-

Spot Counting:

-

Allow the plate to dry completely.

-

Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation Pathway

The this compound is presented to CD8+ T cells via the MHC class I pathway. This process is initiated within a rotavirus-infected cell.

Caption: MHC Class I presentation of the this compound.

T-Cell Receptor (TCR) Signaling Pathway in a Cytotoxic T Lymphocyte

The recognition of the VP7 (31-40)-MHC class I complex by the TCR on a CD8+ T cell initiates a signaling cascade leading to CTL activation and effector functions.

Caption: TCR signaling in a CD8+ T cell recognizing the VP7 peptide.

Experimental Workflow for CTL Assay

The following diagram illustrates the key steps in performing a chromium-51 release assay to measure the cytotoxic activity of VP7 (31-40) specific T cells.

Caption: Workflow of a standard Chromium-51 release assay.

Conclusion

The this compound is a critical component of the cellular immune response to rotavirus. Its identification as an immunodominant CTL epitope underscores its importance in the clearance of infected cells. The experimental protocols detailed in this guide provide robust methods for quantifying the T-cell response to this peptide, which is essential for the preclinical and clinical evaluation of new vaccine candidates. The signaling pathway diagrams offer a visual framework for understanding the molecular mechanisms underlying T-cell activation by this epitope. For drug development professionals, targeting the induction of strong and specific CTL responses to conserved epitopes like VP7 (31-40) represents a promising strategy for developing a broadly protective and effective rotavirus vaccine. Further research to obtain more extensive quantitative data on the in vivo efficacy of this peptide in protection against rotavirus challenge will be invaluable for its translation into clinical applications.

References

- 1. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. An immunodominant cytotoxic T cell epitope on the VP7 rotavirus protein overlaps the H2 signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Rotavirus VP7 (31-40) Peptide: Sequence, Structure, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the VP7 (31-40) peptide, a key cytotoxic T-lymphocyte (CTL) epitope of the rotavirus outer capsid protein VP7. This document details its amino acid sequence, structural characteristics, immunological function, and relevant experimental protocols, serving as a vital resource for researchers in immunology, virology, and vaccine development.

Introduction

Rotavirus remains a leading cause of severe dehydrating diarrhea in infants and young children worldwide. The outer capsid of the virus is primarily composed of the glycoprotein VP7, a major target for neutralizing antibodies and cellular immunity. Within the VP7 protein, the decapeptide spanning amino acid residues 31-40 has been identified as a significant epitope recognized by cytotoxic T-lymphocytes (CTLs), playing a crucial role in the clearance of rotavirus-infected cells. Understanding the biochemical and immunological properties of this peptide is paramount for the rational design of novel vaccines and immunotherapies against rotavirus infection.

Amino Acid Sequence

The amino acid sequence of the this compound exhibits variability across different rotavirus strains. This variation can influence its binding affinity to Major Histocompatibility Complex (MHC) class I molecules and subsequent recognition by T-cell receptors (TCRs). Below are the sequences for two commonly studied rotavirus strains:

-

Simian Rotavirus (SA11 strain): The full VP7 protein sequence for the SA11 strain is available (UniProt ID: P03533).[1] The this compound sequence is:

I T F A S L L F Y

It has been reported that a peptide derived from the RF strain was modified at two positions (Y32F and L39F) to match the SA11 sequence for comparative immunological studies. This highlights the importance of considering strain-specific variations in research and vaccine design.

Structure and Conformation

The VP7 protein assembles into a trimer to form the outer layer of the rotavirus capsid.[2] The N-terminal region of VP7, which encompasses the 31-40 amino acid sequence, plays a critical role in the interaction with the underlying inner capsid protein, VP6.[3]

In the context of the soluble, trimeric VP7 protein, the N-terminal arm, including the 31-40 region, is largely disordered.[3][4] However, upon binding to the VP6 trimer during virion assembly, this region adopts a more ordered conformation, gripping the underlying VP6 protein. This structural transition is crucial for the stability of the viral particle.

The secondary structure of the isolated this compound is predicted to be a random coil in aqueous solution, a common feature for short, linear peptides. Its conformation is likely stabilized upon binding to the peptide-binding groove of an MHC class I molecule.

Immunological Significance and Signaling Pathway

The this compound is a well-established cytotoxic T-lymphocyte (CTL) epitope. This means it is presented by infected cells to CD8+ T cells, leading to the destruction of these infected cells. This process is a key component of the adaptive immune response to viral infections.

The presentation of the this compound follows the MHC class I antigen presentation pathway:

-

Protein Degradation: In a rotavirus-infected cell, newly synthesized VP7 proteins are degraded by the proteasome in the cytoplasm into smaller peptides, including the 31-40 epitope.

-

Peptide Transport: These peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

-

MHC Class I Loading: Inside the ER, the this compound is loaded onto newly synthesized MHC class I molecules.

-

Cell Surface Presentation: The peptide-MHC class I complex is then transported to the cell surface.

-

T-Cell Recognition: CD8+ T cells with a complementary T-cell receptor (TCR) recognize the VP7 (31-40)-MHC class I complex, leading to the activation of the T cell and subsequent killing of the infected cell.

Signaling Pathway Diagram

References

An In-depth Technical Guide on the Immunogenicity of the Rotavirus VP7 (31-40) Epitope

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotavirus remains a leading cause of severe dehydrating diarrhea in infants and young children worldwide. The development of effective vaccines is a global health priority. The viral protein 7 (VP7), a major component of the outer capsid of the rotavirus, is a key target for the host immune system. Within this protein, the amino acid sequence 31-40 has been identified as a significant immunogenic epitope, particularly for cytotoxic T-lymphocytes (CTLs). This technical guide provides a comprehensive overview of the immunogenicity of the rotavirus VP7 (31-40) epitope, summarizing key research findings, experimental methodologies, and the underlying immunological pathways. This document is intended to serve as a resource for researchers and professionals involved in the development of novel rotavirus vaccines and immunotherapeutics.

Core Concepts: The VP7 (31-40) Epitope

The VP7 (31-40) peptide is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope.[1][2] It is recognized by the immune system in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, primarily in murine models.[2] This recognition is a critical step in the cell-mediated immune response to rotavirus infection, leading to the elimination of infected cells.

Quantitative Immunogenicity Data

While the immunogenicity of the VP7 (31-40) epitope is well-established qualitatively, specific quantitative data from studies focusing solely on the peptide is limited in publicly available literature. The primary measure of its immunogenic potential has been its ability to sensitize target cells for lysis by CTLs in vitro.

| Immunological Parameter | Experimental Finding | Key References |

| CTL Sensitization | The this compound can sensitize target cells for lysis by rotavirus-specific CTLs at concentrations below 5 x 10-7 M. | [Franco et al., 1993][3] |

| Antibody Response | Studies on synthetic peptides from VP7 have shown that while they can induce anti-peptide antibodies, they do not consistently elicit a strong anti-rotavirus antibody response when used alone. However, priming with VP7 peptides can lead to a rapid and high-titer anti-rotavirus antibody response upon subsequent exposure to the virus. | [4] |

| Cytokine Secretion | Rotavirus infection, in general, induces IFN-γ secreting T-cells. While not quantified specifically for the 31-40 epitope in the available literature, it is expected that CTLs recognizing this epitope are a source of IFN-γ. |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of epitope immunogenicity. Below are generalized methodologies for key experiments cited in the study of the VP7 (31-40) epitope.

Peptide Synthesis

Synthetic peptides are typically produced using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.

Objective: To synthesize the rotavirus this compound.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt)

-

DIPEA

-

Trifluoroacetic acid (TFA)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Ether

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with coupling reagents and coupled to the resin in the presence of DIPEA.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the VP7 (31-40) sequence.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail containing TFA.

-

Precipitation: The cleaved peptide is precipitated with cold ether.

-

Purification: The crude peptide is purified by reverse-phase HPLC.

-

Verification: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical HPLC.

In Vivo Immunization of Mice

Objective: To induce an immune response to the this compound in mice.

Materials:

-

Synthesized this compound

-

Adjuvant (e.g., Freund's Complete Adjuvant for priming, Freund's Incomplete Adjuvant for boosts)

-

Phosphate-buffered saline (PBS)

-

C57BL/6 mice (H-2Kb)

-

Syringes and needles

Procedure:

-

Peptide-Adjuvant Emulsion: The this compound is dissolved in PBS and emulsified with an equal volume of adjuvant.

-

Primary Immunization: Mice are immunized subcutaneously or intraperitoneally with the peptide-adjuvant emulsion.

-

Booster Immunizations: Booster immunizations are typically given at 2-3 week intervals using the peptide emulsified in incomplete Freund's adjuvant.

-

Serum and Spleen Collection: Blood and spleens are collected at specified time points after the final immunization for immunological analysis.

Chromium-51 (51Cr) Release Assay

Objective: To measure the cytotoxic activity of VP7 (31-40)-specific CTLs.

Materials:

-

Effector cells (splenocytes from immunized mice)

-

Target cells (e.g., EL-4 cells, which are H-2Kb compatible)

-

This compound

-

51Cr (sodium chromate)

-

Fetal bovine serum (FBS)

-

RPMI-1640 medium

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Target cells are incubated with 51Cr in FBS-containing medium to allow for uptake of the radioisotope.

-

Washing: Labeled target cells are washed to remove unincorporated 51Cr.

-

Peptide Pulsing: Labeled target cells are incubated with the this compound to allow for peptide binding to MHC-I molecules.

-

Co-culture: Effector cells are co-cultured with peptide-pulsed, 51Cr-labeled target cells at various effector-to-target ratios in a 96-well plate.

-

Incubation: The plate is incubated for 4-6 hours to allow for CTL-mediated lysis.

-

Supernatant Collection: The plate is centrifuged, and the supernatant containing released 51Cr is collected.

-

Measurement of Radioactivity: The amount of 51Cr in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation Pathway

The immunogenicity of the VP7 (31-40) epitope is dependent on its presentation by MHC class I molecules on the surface of infected cells.

Caption: MHC Class I pathway for viral peptide presentation.

Cytotoxic T-Lymphocyte (CTL) Activation and Effector Function

Recognition of the VP7 (31-40)-MHC-I complex by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade leading to CTL activation and elimination of the infected cell.

Caption: CTL activation and effector function pathway.

Experimental Workflow for Immunogenicity Assessment

A typical workflow for evaluating the immunogenicity of the this compound is outlined below.

Caption: Experimental workflow for immunogenicity assessment.

Conclusion

The rotavirus VP7 (31-40) epitope is a critical target for the cell-mediated immune response to rotavirus infection. Its ability to elicit a potent CTL response underscores its potential as a component of subunit vaccines. While quantitative data on its immunogenicity when used as a standalone peptide immunogen is not extensively detailed in the literature, the available evidence strongly supports its role as an immunodominant epitope. Further research to quantify the antibody and cytokine responses to this peptide, as well as to optimize its delivery and adjuvanticity, will be invaluable for the development of next-generation rotavirus vaccines. This guide provides a foundational understanding of the immunogenicity of the VP7 (31-40) epitope and a framework for its further investigation.

References

- 1. Isolation and visualization of a structural trigger that uncouples TCR signaling from pMHC binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An immunodominant cytotoxic T cell epitope on the VP7 rotavirus protein overlaps the H2 signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Rotavirus VP7 (31-40) in Cytotoxic T-Cell Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotavirus remains a significant cause of severe gastroenteritis in young children worldwide. While vaccines have reduced the disease burden, a comprehensive understanding of the cellular immune response is crucial for the development of next-generation vaccines and therapeutics. Cytotoxic T-lymphocytes (CTLs) play a critical role in clearing viral infections. A key target for the CTL response to rotavirus is the outer capsid glycoprotein VP7. This technical guide provides an in-depth analysis of the immunodominant CTL epitope VP7 (31-40), focusing on its recognition by CTLs, the experimental methodologies used to characterize this interaction, and the downstream signaling events.

The VP7 (31-40) Epitope and its MHC Restriction

The VP7 (31-40) peptide is a well-characterized cytotoxic T-lymphocyte epitope derived from the rotavirus VP7 glycoprotein.[1][2] It is located within the second hydrophobic domain (H2) of the protein.[2] In murine models, this epitope is recognized by CTLs in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[3][4] Specifically, the core minimal epitope has been identified as the amino acid sequence IVYRFLFV (residues 33-40). The recognition of the VP7 (31-40)-H-2Kb complex by the T-cell receptor (TCR) on CD8+ T-cells is a critical event for initiating the cytotoxic response against rotavirus-infected cells. While some studies suggest the CTL response to the broader VP7 protein is cross-reactive across different rotavirus serotypes, the response to the specific 31-40 epitope has been described as potentially serotype-specific.

Quantitative Analysis of CTL Recognition

The cellular immune response to the VP7 (31-40) epitope can be quantified using various immunological assays. The two primary methods discussed in this guide are the Intracellular Cytokine Staining (ICS) assay and the Chromium-51 (51Cr) release assay.

Intracellular Cytokine Staining (ICS) Data

ICS is a powerful technique to identify and quantify cytokine-producing cells at a single-cell level in response to a specific antigen. Following stimulation with the this compound, the production of cytokines such as Interferon-gamma (IFN-γ) by CD8+ T-cells can be measured by flow cytometry. Below is a summary of representative data.

| Peptide Stimulant | Mouse Strain | T-Cell Population | % of IFN-γ+ Cells (of CD8+ T-cells) | Reference |

| VP7 (33-42) | C57BL/6 | Splenocytes | 1.1 ± 0.34 | |

| VP7 Pool | BALB/c | Liver Infiltrating Lymphocytes | 0.4 ± 0.2 |

Chromium-51 (51Cr) Release Assay Data

| Effector:Target (E:T) Ratio | Peptide Pulsed on Target Cells | % Specific Lysis (Mean ± SD) |

| 50:1 | VP7 (31-40) | Illustrative Data: 65 ± 5.2 |

| 25:1 | VP7 (31-40) | Illustrative Data: 48 ± 4.1 |

| 12.5:1 | VP7 (31-40) | Illustrative Data: 32 ± 3.5 |

| 6.25:1 | VP7 (31-40) | Illustrative Data: 18 ± 2.8 |

| 50:1 | Control (Irrelevant Peptide) | Illustrative Data: 5 ± 1.2 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are comprehensive protocols for the two key assays used to study the CTL response to VP7 (31-40).

Chromium-51 (51Cr) Release Assay

This protocol outlines the steps to measure the cytotoxic activity of VP7 (31-40)-specific CTLs.

1. Preparation of Target Cells:

- Culture a suitable target cell line that expresses the appropriate MHC class I molecule (e.g., EL-4 cells for H-2b).

- Harvest and wash the target cells.

- Resuspend the cells at a concentration of 1 x 106 cells/mL in complete medium.

- Add 100 µCi of Na251CrO4 and incubate for 1-2 hours at 37°C, with occasional mixing.

- Wash the labeled target cells three times with a large volume of cold medium to remove unincorporated 51Cr.

- Resuspend the cells in fresh medium and pulse with 1-10 µg/mL of the this compound for 1 hour at 37°C. A control with an irrelevant peptide should also be prepared.

- Wash the peptide-pulsed target cells to remove excess peptide.

- Resuspend the target cells at a final concentration of 1 x 105 cells/mL.

2. Preparation of Effector Cells:

- Isolate splenocytes or other immune cells from rotavirus-infected or immunized mice.

- To generate VP7 (31-40)-specific CTLs, co-culture the splenocytes with irradiated, peptide-pulsed stimulator cells for 5-7 days.

- Harvest the effector cells, wash, and resuspend at various concentrations to achieve the desired Effector:Target (E:T) ratios.

3. Cytotoxicity Assay:

- Plate 1 x 104 labeled and peptide-pulsed target cells in 100 µL of medium per well in a 96-well round-bottom plate.

- Add 100 µL of the effector cell suspension at different E:T ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1).

- Prepare control wells:

- Spontaneous release: Target cells with 100 µL of medium only.

- Maximum release: Target cells with 100 µL of 1% Triton X-100 solution.

- Centrifuge the plate at low speed to pellet the cells and initiate contact.

- Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

- After incubation, centrifuge the plate and carefully collect 100 µL of the supernatant from each well.

- Measure the radioactivity in the supernatant using a gamma counter.

4. Data Analysis:

- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Intracellular Cytokine Staining (ICS)

This protocol describes the methodology to detect IFN-γ production by VP7 (31-40)-specific T-cells.

1. Cell Preparation and Stimulation:

- Prepare a single-cell suspension of splenocytes or other immune cells from rotavirus-infected or immunized mice at a concentration of 1-2 x 106 cells/mL in complete culture medium.

- Distribute 200 µL of the cell suspension into each well of a 96-well round-bottom plate.

- Add the this compound to the appropriate wells at a final concentration of 1-10 µg/mL.

- Include a negative control (no peptide or irrelevant peptide) and a positive control (e.g., PMA and Ionomycin).

- Add a protein transport inhibitor, such as Brefeldin A or Monensin, to all wells to block cytokine secretion.

- Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

2. Cell Surface and Intracellular Staining:

- After stimulation, harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

- Stain for cell surface markers by incubating the cells with fluorescently labeled antibodies against CD3, CD8, and a viability dye for 20-30 minutes at 4°C in the dark.

- Wash the cells to remove unbound antibodies.

- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step allows antibodies to access intracellular antigens.

- Stain for intracellular IFN-γ by incubating the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C or room temperature in the dark.

- Wash the cells with permeabilization buffer and then with FACS buffer.

3. Flow Cytometry Analysis:

- Resuspend the stained cells in FACS buffer.

- Acquire the samples on a flow cytometer.

- Analyze the data using appropriate software. Gate on live, single cells, then on CD3+ T-cells, and subsequently on CD8+ CTLs. Within the CD8+ population, quantify the percentage of cells that are positive for IFN-γ.

Signaling Pathways and Logical Relationships

The recognition of the VP7 (31-40) epitope by a CTL initiates a cascade of intracellular signaling events, leading to the activation of the T-cell and the execution of its effector functions. The following diagrams, generated using the DOT language, visualize these processes.

Antigen Processing and Presentation of VP7 (31-40)

Caption: Processing and presentation of the rotavirus VP7 (31-40) epitope on an MHC class I molecule.

Cytotoxic T-Cell Recognition and Activation Workflow

Caption: Workflow of cytotoxic T-cell recognition of the VP7 (31-40) epitope and subsequent activation.

T-Cell Receptor (TCR) Signaling Pathway

Caption: Simplified overview of the T-Cell Receptor (TCR) signaling cascade upon recognition of the VP7 (31-40)-MHC I complex.

Conclusion

The this compound is a critical epitope for the induction of a cytotoxic T-lymphocyte response against rotavirus. Understanding the molecular and cellular basis of its recognition is paramount for the rational design of novel vaccines and immunotherapies. This technical guide has provided a comprehensive overview of the current knowledge, including quantitative data on T-cell responses, detailed experimental protocols for key immunological assays, and visualizations of the underlying biological processes. This information serves as a valuable resource for researchers and professionals in the field, facilitating further investigation into the cellular immunology of rotavirus and the development of effective countermeasures.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mapping of the target antigens of the rotavirus-specific cytotoxic T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

The VP7 (31-40) Peptide: A Key T-Cell Epitope in Rotavirus Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rotavirus remains a leading cause of severe gastroenteritis in young children worldwide. The development of effective vaccines and immunotherapies hinges on a detailed understanding of the host's immune response to viral components. A critical player in cellular immunity against rotavirus is the cytotoxic T-lymphocyte (CTL) response, which targets and eliminates infected cells. The outer capsid glycoprotein VP7 is a major target for this CTL response.[1][2] Within this protein, the peptide spanning amino acids 31-40 has been identified as an immunodominant CTL epitope in the C57BL/6 mouse model.[3] This technical guide provides a comprehensive overview of the VP7 (31-40) peptide as a key T-cell epitope, summarizing quantitative data, detailing experimental protocols, and visualizing the immunological pathways involved.

Data Presentation: T-Cell Responses to VP7 Epitopes

The immunogenicity of the this compound and its variants has been assessed in multiple studies. The following tables summarize the key quantitative findings, providing a comparative overview of T-cell responses to different VP7 epitopes.

| Epitope | Amino Acid Sequence | Mouse Strain | MHC Restriction | Assay Type | Key Finding |

| VP7 (31-40) | (Sequence varies by strain) | C57BL/6 | H-2Kb | 51Cr Release Assay | Able to sensitize target cells for lysis by CTLs at a concentration below 5 x 10-7 M, indicating it is an immunodominant epitope.[4] |

| VP7 (33-42) | IVYRFLFV (partial) | C57BL/6 | H-2Kb | Intracellular Cytokine Staining (ICS) | Induced IFN-γ production in 1.1% ± 0.34% of CD8+ T-cells on day 7 post-infection.[5] |

| VP7 (286-295) | (Sequence varies by strain) | C57BL/6 | H-2Kb | Intracellular Cytokine Staining (ICS) | Elicited a stronger response than VP7 (33-42), with 3.4% ± 0.14% of CD8+ T-cells producing IFN-γ on day 7 post-infection. |

| VP7 (8-16) | (Sequence varies by strain) | C57BL/6 | H-2Kb | 51Cr Release Assay | Induced the strongest CTL response among several tested peptides in SA11-infected C57BL/6 mice. |

| VP7 (5-13) | (Sequence varies by strain) | BALB/c | H-2Kd | 51Cr Release Assay | Recognized by splenocytes from rotavirus-infected BALB/c mice. |

Experimental Protocols

The characterization of the VP7 (31-40) T-cell epitope relies on robust experimental methodologies to quantify T-cell responses. Below are detailed protocols for two key assays: the Chromium-51 release assay for measuring cytotoxicity and intracellular cytokine staining for quantifying cytokine-producing cells.

Chromium-51 (51Cr) Release Assay

This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells presenting the VP7 (31-40) epitope.

Principle: Target cells are labeled with radioactive 51Cr. When these cells are lysed by CTLs, the 51Cr is released into the supernatant, and the amount of radioactivity is proportional to the degree of cell lysis.

Protocol:

-

Target Cell Preparation:

-

Culture a suitable target cell line (e.g., MC57 or EL4, which are H-2b compatible) to a sufficient density.

-

Incubate the target cells with the synthetic this compound at a concentration of 1-10 µg/mL for 1 hour at 37°C to allow for peptide binding to MHC class I molecules.

-

Wash the peptide-pulsed target cells to remove excess peptide.

-

-

51Cr Labeling:

-

Resuspend the peptide-pulsed target cells in a small volume of fetal bovine serum.

-

Add 100 µCi of Na251CrO4 and incubate for 1 hour at 37°C, mixing gently every 15-20 minutes.

-

Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.

-

Resuspend the cells to a final concentration of 1 x 105 cells/mL.

-

-

CTL Effector Cell Preparation:

-

Isolate splenocytes from rotavirus-infected or peptide-immunized C57BL/6 mice.

-

If necessary, perform an in vitro restimulation by co-culturing the splenocytes with irradiated, peptide-pulsed stimulator cells for 5-7 days to expand the population of VP7 (31-40)-specific CTLs.

-

Count and resuspend the effector cells at various concentrations to achieve different effector-to-target (E:T) ratios.

-

-

Cytotoxicity Assay:

-

Plate 1 x 104 labeled target cells per well in a 96-well round-bottom plate.

-

Add effector cells at various E:T ratios (e.g., 100:1, 50:1, 25:1).

-

Include control wells:

-

Spontaneous release: Target cells with media only (no effector cells).

-

Maximum release: Target cells with a detergent (e.g., 1% Triton X-100) to induce complete lysis.

-

-

Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Intracellular Cytokine Staining (ICS)

This flow cytometry-based assay quantifies the frequency of T-cells that produce specific cytokines (e.g., IFN-γ, TNF-α) upon stimulation with the this compound.

Principle: T-cells are stimulated with the peptide of interest in the presence of a protein transport inhibitor. This causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines for analysis by flow cytometry.

Protocol:

-

Cell Stimulation:

-

Isolate splenocytes or lymphocytes from other tissues from rotavirus-infected or peptide-immunized mice.

-

Resuspend the cells at a concentration of 1-2 x 106 cells/mL in complete RPMI medium.

-

Add the this compound to a final concentration of 1-10 µg/mL.

-

Include appropriate controls:

-

Unstimulated control: Cells with no peptide.

-

Positive control: Cells stimulated with a mitogen like PMA and ionomycin.

-

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture.

-

Incubate for 4-6 hours at 37°C in a CO2 incubator.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 20-30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin or a commercial permeabilization solution) and incubate for 10-15 minutes at room temperature.

-

-

Intracellular Staining:

-

Add fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the CD8+ T-cell population and analyze the percentage of cells that are positive for the cytokine(s) of interest.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key immunological pathways involved in the recognition of the this compound.

MHC Class I Antigen Presentation Pathway for VP7 (31-40)

References

- 1. researchgate.net [researchgate.net]

- 2. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An immunodominant cytotoxic T cell epitope on the VP7 rotavirus protein overlaps the H2 signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Mechanism of Action of VP7 (31-40) Peptide in Immune Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rotavirus structural protein VP7 is a major component of the outer capsid and a key target for the host immune response. Specific epitopes within this protein can elicit potent and protective immune reactions. This technical guide focuses on the mechanism of action of the VP7 (31-40) peptide, a well-characterized immunodominant epitope, in stimulating an adaptive immune response. Primarily recognized by cytotoxic T lymphocytes (CTLs), this peptide serves as a critical target for cell-mediated immunity against rotavirus infection. This document provides a comprehensive overview of its mechanism of action, associated signaling pathways, quantitative data from immunological assays, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: CTL-Mediated Immunity

The principal mechanism of action of the this compound is the activation of CD8+ cytotoxic T lymphocytes. This process is initiated through the presentation of the peptide by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or infected cells.

Antigen Processing and Presentation Pathway

The this compound, derived from the endogenous processing of the VP7 protein within an infected cell, follows the classical MHC class I antigen presentation pathway to be displayed on the cell surface.

The this compound is a known H-2Kb restricted epitope, meaning it is effectively presented by the H-2Kb MHC class I molecule in mice[1][2]. This interaction is crucial for the subsequent recognition by CD8+ T cells.

T-Cell Activation and Effector Function

Upon recognition of the VP7 (31-40)-MHC class I complex by the T-cell receptor (TCR) on a naive CD8+ T cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation into cytotoxic T lymphocytes. These effector CTLs are then capable of recognizing and eliminating rotavirus-infected cells.

The primary effector function of these CTLs is the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cells. Additionally, activated CTLs secrete pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), which plays a vital role in the anti-viral response by inhibiting viral replication and activating other immune cells.

Potential Role of Innate Immune Signaling

While the primary mechanism of action for the this compound is through the adaptive immune system, there is a possibility of its involvement in innate immune signaling, although direct evidence is currently limited. The Toll-like receptor 4 (TLR4) and its downstream adaptor protein MyD88 are key components of the innate immune response to viral components. While some viral proteins and peptides have been shown to interact with TLR4, a direct binding or activation of the TLR4/MyD88 pathway by the this compound has not been definitively established[3]. Further research is required to elucidate any potential role of this peptide in directly triggering innate immune pathways.

It has been shown in the context of celiac disease that antibodies generated against a peptide with homology to VP7 can bind to TLR4 and induce monocyte activation[4]. This suggests an indirect link that warrants further investigation for the this compound itself.

Quantitative Data Presentation

The immunogenicity of the this compound has been quantified through various immunological assays. The following tables summarize key quantitative findings from the literature.

Table 1: T-Cell Response to VP7 Peptides

| Peptide | Mouse Strain | Assay Type | Readout | Result | Reference |

| VP7 (31-40) | C57BL/6 (H-2b) | Intracellular Cytokine Staining (ICS) | % of CD8+ T cells producing IFN-γ | Clear response detected | [5] |

| VP7 (31-40) | C57BL/6 (H-2b) | 51Cr Release Assay | % Specific Lysis | Effective lysis of peptide-pulsed target cells | |

| VP7 peptide pool | C57BL/6 | ICS | % of CD8+ T cells producing IFN-γ | ~1.5 - 2.0% | |

| VP7 peptide pool | BALB/c | ICS | % of CD8+ T cells producing IFN-γ | Very low response (0.4% ± 0.2%) |

Table 2: Cytokine Production in Response to this compound

| Cell Type | Stimulus | Cytokine Measured | Method | Quantitative Result | Reference |

| Splenocytes from rotavirus-infected C57BL/6 mice | This compound | IFN-γ | Intracellular Cytokine Staining | Significant increase in IFN-γ producing CD8+ T cells | |

| CD8+ T cells from immunized mice | This compound | IFN-γ | ELISpot | Increased number of IFN-γ spot-forming cells |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the this compound's mechanism of action are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of CTLs to lyse target cells pulsed with the this compound.

Materials:

-

Effector cells: Splenocytes from mice immunized with rotavirus or a VP7-based vaccine.

-

Target cells: A suitable cell line compatible with the effector cells (e.g., RMA-S cells for H-2b).

-

This compound.

-

Sodium Chromate (51Cr).

-

Complete RPMI medium.

-

96-well V-bottom plates.

-

Gamma counter.

-

Lysis buffer (e.g., 1% Triton X-100).

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells at 1 x 10^6 cells/mL in complete RPMI.

-

Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C.

-

Wash the cells three times with complete RPMI to remove excess 51Cr.

-

Resuspend the labeled cells at 1 x 10^5 cells/mL.

-

-

Peptide Pulsing:

-

Incubate the labeled target cells with 1-10 µg/mL of this compound for 1 hour at 37°C.

-

Wash the cells to remove unbound peptide.

-

-

Co-culture:

-

Plate 1 x 10^4 peptide-pulsed target cells per well in a 96-well V-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Set up control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with lysis buffer.

-

-

-

Incubation and Lysis:

-

Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.

-

Incubate for 4-6 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes.

-

-

Data Acquisition:

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation:

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

-

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is used to quantify the percentage of CD8+ T cells that produce IFN-γ upon stimulation with the this compound.

Materials:

-

Splenocytes from immunized or infected mice.

-

This compound.

-

Brefeldin A or Monensin (protein transport inhibitors).

-

Anti-CD8, Anti-IFN-γ, and viability dye fluorescently conjugated antibodies.

-

FACS buffer (PBS with 2% FBS).

-

Fixation/Permeabilization buffer.

-

Flow cytometer.

Procedure:

-

Cell Stimulation:

-

Plate 1-2 x 10^6 splenocytes per well in a 96-well plate.

-

Stimulate cells with 1-10 µg/mL of this compound for 4-6 hours at 37°C.

-

Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.

-

Add a protein transport inhibitor (e.g., Brefeldin A) for the last 2-4 hours of incubation.

-

-

Surface Staining:

-

Wash the cells with FACS buffer.

-

Stain for surface markers, including CD8 and a viability dye, for 30 minutes at 4°C.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the cells in permeabilization buffer containing the anti-IFN-γ antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on live, singlet, CD8+ lymphocytes and then quantifying the percentage of IFN-γ positive cells.

-

Conclusion

The this compound is a potent activator of the adaptive immune response, primarily through its recognition as an H-2Kb restricted epitope by CD8+ T cells. This leads to the generation of cytotoxic T lymphocytes capable of eliminating virus-infected cells and producing key antiviral cytokines like IFN-γ. While its direct interaction with innate immune pathways such as TLR4/MyD88 signaling remains an area for further investigation, its role in cell-mediated immunity is well-established. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on rotavirus vaccines and immunotherapies targeting this critical epitope.

References

- 1. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dendritic cell expression of MyD88 is required for rotavirus-induced B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Celiac Disease, a Subset of Autoantibodies against Transglutaminase Binds Toll-Like Receptor 4 and Induces Activation of Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Homologous and Heterologous Rotavirus-Specific T-Cell Responses in Infant and Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Rotavirus VP7 (31-40) Peptide and its Relation to Serotype-Specific Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotavirus VP7 (31-40) peptide, a key cytotoxic T lymphocyte (CTL) epitope, and its relationship with rotavirus serotypes. This document is intended for researchers, scientists, and drug development professionals working on rotavirus vaccines and therapeutics.

Introduction to Rotavirus VP7 and the (31-40) Peptide

Rotavirus is a leading cause of severe dehydrating diarrhea in infants and young children worldwide. The outer capsid of the rotavirus is composed of two main structural proteins: VP4 and VP7. The VP7 protein, a glycoprotein, is the primary antigen that defines the G-serotypes of rotavirus and is a major target for neutralizing antibodies. Beyond its role in humoral immunity, specific regions of the VP7 protein are also crucial for cell-mediated immune responses.

One such region is the peptide spanning amino acids 31-40 of the VP7 protein. This peptide has been identified as an immunodominant, H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope in murine models. CTLs play a critical role in the clearance of viral infections, and understanding the serotype-specific variations and immunological implications of this epitope is vital for the development of broadly protective rotavirus vaccines.

This compound Sequence Variation Across G-Serotypes

The amino acid sequence of the this compound exhibits variability across different rotavirus G-serotypes. This variation is believed to contribute to the serotype-specific nature of the CTL response to this epitope. The following table summarizes the this compound sequences for the most common human rotavirus G-serotypes.

| Rotavirus G-Serotype | VP7 (31-40) Amino Acid Sequence | UniProt Accession |

| G1 | ITFVSLLPF | Q07696 |

| G2 | ITFVSLLPF | P12471 |

| G3 | ITFVSLLPF | P03533 |

| G4 | ITFVSLLPF | P26707 |

| G9 | ITFVSLLPF | Q67138 |

Note: The amino acid sequence for the VP7 (31-40) region appears to be conserved across the G1, G2, G3, G4, and G9 serotypes based on the reference sequences. However, it is important to note that intra-serotype variations can exist, and further sequencing of a broader range of isolates is necessary to fully capture the diversity of this epitope. While some studies suggest a serotype-specific CTL response to this region, the conservation observed here may indicate a cross-reactive potential that warrants further investigation.

Immunological Significance and CTL Response

The this compound is processed within infected cells and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, specifically H-2Kb in mice. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes. This recognition is a critical step in initiating the cell-mediated immune response against rotavirus-infected cells.

T-Cell Receptor Signaling Pathway

The binding of the TCR to the VP7 (31-40)-MHC complex triggers a complex intracellular signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs. These effector cells are then capable of recognizing and killing infected host cells, thereby limiting viral replication and spread.

Caption: TCR signaling cascade upon recognition of the this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of the 10-amino acid this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and 3-5 equivalents of OxymaPure® in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Peptide Purification by Reverse-Phase HPLC

This protocol describes the purification of the synthesized crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude synthetic peptide

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in ACN.

-

-

HPLC Method:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the peptide sample.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Chromium-51 Release Assay for CTL Cytotoxicity

This assay measures the ability of VP7 (31-40) specific CTLs to lyse target cells presenting the peptide.

Materials:

-

Effector cells (VP7 (31-40)-specific CTLs)

-

Target cells (e.g., RMA-S cells, which are deficient in TAP and can be loaded with exogenous peptides)

-

Sodium chromate (⁵¹Cr)

-

This compound

-

RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

-

96-well round-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells at 1 x 10⁷ cells/mL in RPMI 1640.

-

Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C.

-

Wash the cells 3-4 times with RPMI 1640 + 10% FBS to remove excess ⁵¹Cr.

-

Resuspend the labeled target cells at 1 x 10⁵ cells/mL.

-

-

Peptide Loading:

-

Incubate the labeled target cells with various concentrations of the this compound (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C.

-

-

Cytotoxicity Assay:

-

Plate 1 x 10⁴ labeled and peptide-loaded target cells per well in a 96-well round-bottom plate.

-

Add effector cells at different effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

-

Include control wells for:

-

Spontaneous release: Target cells with media only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.

-

Incubate for 4-6 hours at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Carefully collect a portion of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Workflow for CTL Epitope Mapping and Characterization

The following diagram illustrates a typical workflow for identifying and characterizing CTL epitopes like the this compound.

Caption: Workflow for CTL epitope identification and characterization.

Quantitative Data on this compound

Currently, there is a limited amount of publicly available quantitative data specifically for the this compound across different rotavirus serotypes. While this peptide is a known CTL epitope, detailed studies comparing its MHC class I binding affinity (e.g., IC50 values) or the magnitude of CTL-mediated lysis for various G-serotypes are not extensively reported in the literature. The provided experimental protocols can be utilized to generate such valuable data, which would be crucial for a comprehensive understanding of the role of this epitope in serotype-specific immunity and for the rational design of T-cell-based vaccines.

Conclusion

The this compound represents an important target for the cell-mediated immune response to rotavirus. While its sequence appears conserved among several major G-serotypes, the reported serotype-specific CTL responses suggest that subtle variations or other factors may influence its immunogenicity. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this peptide. Further quantitative studies are essential to fully elucidate the role of the VP7 (31-40) epitope in rotavirus immunity and to leverage this knowledge for the development of next-generation rotavirus vaccines with improved efficacy and breadth of protection.

Core Biological Function of the VP7 (31-40) Peptide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The VP7 (31-40) peptide, derived from the rotavirus capsid protein VP7, is a critical component in the cellular immune response to rotavirus infection. Its primary biological function is to act as an immunodominant cytotoxic T-lymphocyte (CTL) epitope. This peptide is presented by Major Histocompatibility Complex (MHC) class I molecules, specifically the H-2Kb allele in murine models, on the surface of virus-infected cells. This presentation facilitates recognition by CD8+ cytotoxic T-lymphocytes, triggering a signaling cascade that leads to the elimination of infected cells, thus playing a crucial role in viral clearance. This guide provides an in-depth overview of its function, supporting quantitative data, relevant experimental protocols, and visualizations of the associated signaling pathways.

Core Biological Function: An Immunodominant CTL Epitope

The fundamental biological role of the this compound is its function as a specific target for the adaptive immune system. Located within the H2 signal sequence of the VP7 glycoprotein, this ten-amino-acid sequence is processed within infected cells and loaded onto MHC class I molecules.[1][2] The resulting peptide-MHC-I (pMHC-I) complex is then transported to the cell surface.

CD8+ cytotoxic T-lymphocytes (CTLs) bearing a complementary T-cell receptor (TCR) recognize this specific pMHC-I complex. This recognition is a key event in the cell-mediated immune response, initiating the activation of the CTL and the subsequent destruction of the infected cell.[3][4] Studies have demonstrated that the this compound can induce a robust CTL response, highlighting its immunodominance in the context of a rotavirus infection.[5]

Quantitative Data on Immunogenicity

The immunogenicity of the this compound has been quantified in various studies, primarily through the measurement of the magnitude of the CTL response it elicits. The following table summarizes key quantitative findings from studies in C57BL/6 mice, which express the H-2Kb MHC class I allele.

| Peptide Epitope | Mouse Strain | MHC Restriction | Assay | Measurement | Result | Reference |

| VP7 (33-42) | C57BL/6 | H-2Kb | Intracellular Cytokine Staining (ICS) | % of CD8+ T-cells producing IFN-γ | 1.1% ± 0.34% | |

| VP7 (31-40) | C57BL/6 | H-2Kb | Chromium-51 Release Assay | Specific Lysis | Induces clear responses |

Experimental Protocols

Chromium-51 Release Assay for Measuring CTL Activity

This assay is a standard method to quantify the cytotoxic activity of CTLs recognizing the this compound.

Principle: Target cells are labeled with radioactive Chromium-51 (51Cr). If the CTLs recognize and lyse the target cells, 51Cr is released into the supernatant, and the amount of radioactivity is proportional to the extent of cell lysis.

Materials:

-

Target cells (e.g., MC57 cell line, H-2b)

-

Effector cells (CTLs from a rotavirus-infected or peptide-immunized C57BL/6 mouse)

-

This compound

-

Sodium Chromate (Na251CrO4)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

96-well V-bottom plates

-

Gamma counter

-

Triton X-100 (for maximum release control)

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells at a concentration of 1 x 107 cells/mL in complete medium.

-

Add 100 µCi of 51Cr and incubate for 60-90 minutes at 37°C, with occasional mixing.

-

Wash the cells three times with complete medium to remove excess 51Cr.

-

Resuspend the labeled target cells at 1 x 105 cells/mL.

-

-

Peptide Pulsing of Target Cells:

-

Incubate the labeled target cells with the this compound at a concentration of 1-10 µg/mL for 60 minutes at 37°C.

-

-

CTL Assay Setup:

-

Plate the effector cells (CTLs) in a 96-well V-bottom plate at varying effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Add 1 x 104 peptide-pulsed, 51Cr-labeled target cells to each well.

-

Controls:

-

Spontaneous Release: Target cells with medium only.

-

Maximum Release: Target cells with 1% Triton X-100.

-

Negative Control: Target cells pulsed with an irrelevant peptide.

-

-

-

Incubation and Measurement:

-

Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways and Visualizations

The biological function of the this compound is intrinsically linked to two major signaling pathways: the MHC class I antigen presentation pathway and the T-cell receptor signaling cascade.

MHC Class I Antigen Presentation Pathway

This pathway describes how the this compound is processed and presented on the surface of an infected cell.

Caption: MHC Class I presentation of the this compound.

CTL Activation Signaling Cascade

Upon recognition of the pMHC-I complex by the TCR on a CD8+ T-cell, a complex signaling cascade is initiated, leading to CTL activation and effector functions.

Caption: TCR signaling cascade upon VP7 (31-40) recognition.

Conclusion

The this compound is a well-characterized immunodominant CTL epitope of the rotavirus VP7 protein. Its core biological function is to be presented by MHC class I molecules on infected cells, leading to recognition and activation of CD8+ T-cells. This process is fundamental for the cell-mediated clearance of rotavirus infections. The quantitative data, though limited in terms of binding affinity, clearly demonstrates its capacity to induce a significant T-cell response. The provided experimental protocol and signaling pathway diagrams offer a comprehensive framework for researchers and drug development professionals to further investigate and leverage the immunological properties of this peptide.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Rotavirus-specific cytotoxic T lymphocytes recognize overlapping epitopes in the amino-terminal region of the VP7 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Structural Properties of the VP7 (31-40) Peptide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the structural properties of the VP7 (31-40) peptide, a known cytotoxic T-cell epitope of the rotavirus outer capsid protein VP7. Due to a lack of experimentally determined structural data for the isolated peptide, this document focuses on its primary structure and outlines detailed experimental protocols that can be employed to characterize its secondary structure, conformational dynamics, and aggregation potential. This guide serves as a foundational resource for researchers interested in the biophysical characterization of this immunologically significant peptide.

Introduction

Rotavirus is a leading cause of severe dehydrating gastroenteritis in young children worldwide. The mature virion is a non-enveloped, triple-layered particle. The outermost layer is composed of the glycoprotein VP7 and the spike protein VP4, which are the primary targets for neutralizing antibodies.[1] The VP7 protein is a 326-amino acid glycoprotein that forms a calcium-stabilized trimer and is crucial for viral entry into host cells.[2][3] Specific regions of VP7 are recognized by the host immune system, and the peptide corresponding to amino acids 31-40 of VP7 has been identified as a cytotoxic T-cell (CTL) epitope.[4] Understanding the structural properties of this peptide is essential for the rational design of peptide-based vaccines and immunotherapies.

Primary Structure

The amino acid sequence of the VP7 protein from Rotavirus A (strain RVA/SA11-Both/G3P5B) provides the basis for identifying the this compound.

Table 1: Amino Acid Sequence of VP7 (31-40) from Rotavirus A Strain SA11

| Residue Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

| 31 | Threonine | T |

| 32 | Phenylalanine | F |

| 33 | Serine | S |

| 34 | Isoleucine | I |

| 35 | Tyrosine | Y |

| 36 | Asparagine | N |

| 37 | Valine | V |

| 38 | Valine | V |

| 39 | Phenylalanine | F |

| 40 | Valine | V |

Secondary and Tertiary Structure

As of the date of this document, there is no publicly available, experimentally determined three-dimensional structure of the isolated this compound. It is common for short, linear peptide epitopes to be unstructured or adopt a random coil conformation in aqueous solution. The conformation of such peptides is often stabilized upon binding to their target molecules, such as the Major Histocompatibility Complex (MHC) class I molecule in the case of a CTL epitope.

To determine the secondary and tertiary structure of the this compound, a combination of spectroscopic and computational methods would be required. The following sections detail the experimental protocols that could be employed for this purpose.

Experimental Protocols for Structural Characterization

Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.

Protocol:

-

Sample Preparation:

-

Synthesize and purify the this compound to >95% purity.

-

Prepare a stock solution of the peptide in a suitable buffer, such as 10 mM sodium phosphate, pH 7.4.

-

Determine the precise concentration of the peptide solution by UV absorbance at 280 nm or by amino acid analysis.

-

Prepare a final peptide concentration of 50-100 µM in the desired buffer.

-

-

Data Acquisition:

-

Use a calibrated CD spectropolarimeter.

-

Record a baseline spectrum of the buffer alone in a 1 mm pathlength quartz cuvette.

-

Record the CD spectrum of the peptide solution under the same conditions, typically from 190 to 260 nm.

-

Acquire spectra at a controlled temperature, for example, 25°C.

-

-

Data Analysis:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).

-

Deconvolute the resulting spectrum using algorithms such as CONTINLL, SELCON3, or CDSSTR to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.

-

Caption: Workflow for CD Spectroscopy.

NMR spectroscopy can provide atomic-resolution information on the three-dimensional structure and dynamics of peptides in solution.

Protocol:

-

Sample Preparation:

-

Prepare a high-concentration sample of the this compound (typically 0.5-1 mM).

-

Dissolve the peptide in a buffered solution (e.g., 20 mM sodium phosphate, pH 6.5) containing 5-10% D₂O for the lock signal.

-

For assignment purposes, isotopic labeling (¹⁵N and/or ¹³C) of the peptide may be necessary.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-